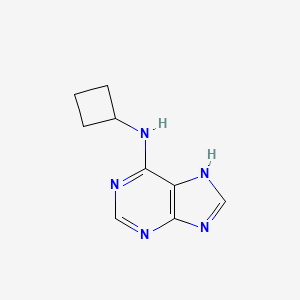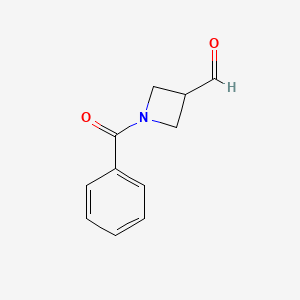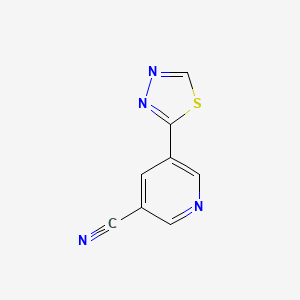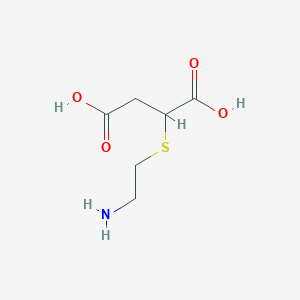
2-(2-Aminoethylthio)succinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoethylthio)succinic acid is an organic compound with the molecular formula C6H11NO4S and a molecular weight of 193.22 g/mol It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a 2-aminoethylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethylthio)succinic acid typically involves the reaction of succinic acid with 2-aminoethanethiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction parameters and can lead to higher efficiency and scalability. The use of biotechnological methods, such as microbial fermentation, is also being explored for the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminoethylthio)succinic acid can undergo various types of chemical reactions, including:
Oxidation: The aminoethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethylthio group can lead to the formation of sulfoxides or sulfones, while reduction of the carboxyl groups can yield alcohols .
Aplicaciones Científicas De Investigación
2-(2-Aminoethylthio)succinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential role in metabolic pathways and as a precursor for the synthesis of biologically active compounds.
Medicine: It is being investigated for its potential therapeutic properties, including its role as an antioxidant and its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-(2-Aminoethylthio)succinic acid involves its interaction with various molecular targets and pathways. It can act as an electron donor in redox reactions, participate in the Krebs cycle, and modulate the activity of enzymes involved in metabolic processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Succinic acid: A dicarboxylic acid with the formula C4H6O4, it is a key intermediate in the Krebs cycle and has various industrial applications.
2-Aminoethanethiol:
Uniqueness
2-(2-Aminoethylthio)succinic acid is unique due to the presence of both an amino group and a thioether group, which allows it to participate in a wide range of chemical reactions and biological processes.
Propiedades
Fórmula molecular |
C6H11NO4S |
|---|---|
Peso molecular |
193.22 g/mol |
Nombre IUPAC |
2-(2-aminoethylsulfanyl)butanedioic acid |
InChI |
InChI=1S/C6H11NO4S/c7-1-2-12-4(6(10)11)3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11) |
Clave InChI |
MJYVWFFSRUMJTN-UHFFFAOYSA-N |
SMILES canónico |
C(CSC(CC(=O)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


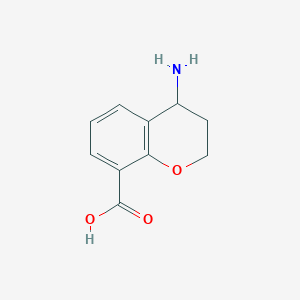
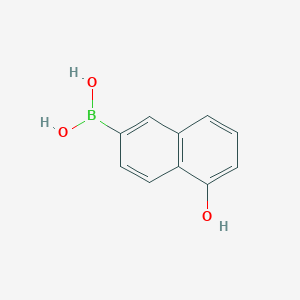
![3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15070379.png)
![6H-Pyrano[2,3-e][1,3]benzothiazole](/img/structure/B15070380.png)
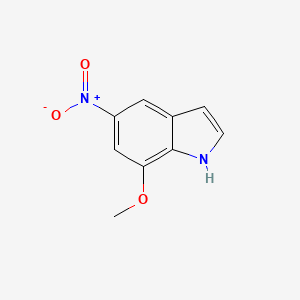
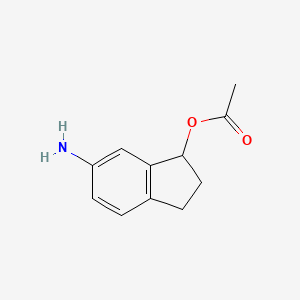


![Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15070420.png)
